molecular formula C11H8F2N2O B2693112 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide CAS No. 1226439-38-8

1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2693112
CAS No.: 1226439-38-8
M. Wt: 222.195
InChI Key: IMLGJUDVTWJJRF-UHFFFAOYSA-N
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Description

1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide is an organic compound that features a cyclopropane ring substituted with a cyano group and a carboxamide group, along with a 3,4-difluorophenyl group

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide may also have multiple targets.

Mode of Action

It’s known that similar compounds can bind with high affinity to their targets , which could suggest that this compound may also interact strongly with its targets.

Biochemical Pathways

Similar compounds have been found to affect various biological activities , indicating that this compound may also influence multiple pathways.

Result of Action

Similar compounds have been found to exhibit various biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.

Preparation Methods

The synthesis of 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide typically involves the following steps:

    Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Fluorination: The 3,4-difluorophenyl group is introduced via electrophilic aromatic substitution using fluorinating agents.

Industrial production methods may involve optimizing these reactions for scale, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide can be compared with similar compounds such as:

    1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide: This compound has chlorine atoms instead of fluorine atoms, which can affect its reactivity and biological activity.

    1-cyano-N-(3,4-dimethylphenyl)cyclopropane-1-carboxamide: The presence of methyl groups instead of fluorine atoms can influence the compound’s lipophilicity and metabolic stability.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O/c12-8-2-1-7(5-9(8)13)15-10(16)11(6-14)3-4-11/h1-2,5H,3-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLGJUDVTWJJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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